molecular formula C24H19ClN2O2 B7715676 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide

Cat. No. B7715676
M. Wt: 402.9 g/mol
InChI Key: YZNOPUBRDFFIES-UHFFFAOYSA-N
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Description

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In addition, this compound has also been studied for its potential applications in the field of materials science. It has been reported to exhibit excellent thermal stability and can be used as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells. This compound has shown promising results in vitro and in vivo studies, making it a potential candidate for further development as an antitumor agent.
However, one of the limitations of using this compound is its low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the research and development of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the final product. This can help to reduce the cost of production and increase the availability of this compound for further research.
Another direction is to further investigate the mechanism of action of this compound and identify potential targets for its antitumor activity. This can help to improve the efficacy and selectivity of this compound towards cancer cells.
Finally, future studies can focus on developing new formulations or delivery methods to improve the bioavailability and efficacy of this compound in vivo. This can help to overcome the limitations of its low solubility in water and improve its potential as an antitumor agent.
Conclusion
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has shown promising results as an antitumor agent and has potential applications in various fields, including materials science. While further research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising candidate for further development as an antitumor agent.

Synthesis Methods

The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with o-toluidine in the presence of triethylamine. The resulting product is then treated with 2-hydroxy-3-formylquinoline to obtain the final product. The yield of this synthesis method is reported to be around 70%.

properties

IUPAC Name

4-chloro-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-6-2-5-9-22(16)27(24(29)17-10-12-20(25)13-11-17)15-19-14-18-7-3-4-8-21(18)26-23(19)28/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNOPUBRDFFIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide

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